molecular formula C12H14N6 B5399057 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole

1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole

Cat. No. B5399057
M. Wt: 242.28 g/mol
InChI Key: KBTUKRJLMREPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, also known as MBI, is a biologically active compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBI is a heterocyclic molecule that contains two imidazole rings and is structurally similar to histamine.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is not fully understood. However, it has been suggested that 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole exerts its biological effects by modulating the activity of enzymes and signaling pathways involved in cell growth and survival. 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is a relatively stable compound that can be easily synthesized and purified. It has low toxicity and can be used in a wide range of concentrations. However, 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is not fully understood, which can make it challenging to design experiments to study its biological effects.

Future Directions

There are several future directions for research on 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. One area of interest is the development of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole and its interaction with other signaling pathways. Additionally, there is a need for further studies to determine the optimal concentration and dosing regimen of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole for different applications.

Synthesis Methods

The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole involves the condensation of 2-(1H-imidazol-1-yl)ethylamine with 2-formyl-4-methylimidazole in the presence of a catalyst. The reaction yields 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole as a white crystalline powder with a melting point of 245-247°C. The purity of 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been shown to enhance the activity of chemotherapy drugs and reduce their toxicity.

properties

IUPAC Name

1-(2-imidazol-1-ylethyl)-2-(5-methyl-1H-imidazol-4-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-10-11(16-8-15-10)12-14-3-5-18(12)7-6-17-4-2-13-9-17/h2-5,8-9H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTUKRJLMREPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCN3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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